Cas no 162816-08-2 (3-Methyloxetan-3-ol)
3-Methyloxetan-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-Methyloxetan-3-ol
- 3-Hydroxy-3-methyloxetane
- 3-Oxetanol, 3-Methyl-
- 3-Methyl-3-oxetanol
- 3-Oxetanol,3-methyl-
- 3-methyl-3-hydroxyoxetan
- DHDPUVPGALXWOL-UHFFFAOYSA-N
- HT843
- BBL101999
- STL555796
- 8260AA
- PB13891
- AK112914
- ST2405147
- AB0069952
-
- MDL: MFCD18909291
- Inchi: 1S/C4H8O2/c1-4(5)2-6-3-4/h5H,2-3H2,1H3
- InChI Key: DHDPUVPGALXWOL-UHFFFAOYSA-N
- SMILES: O1CC(C)(C1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 56.6
- Topological Polar Surface Area: 29.5
Experimental Properties
- Density: 1.137±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 136.3±8.0 ºC (760 Torr),
- Flash Point: 55.9±12.7 ºC,
- Solubility: Soluble (372 g/l) (25 º C),
3-Methyloxetan-3-ol Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
3-Methyloxetan-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M174660-1g |
3-Methyloxetan-3-ol |
162816-08-2 | 97% | 1g |
¥399.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M174660-5g |
3-Methyloxetan-3-ol |
162816-08-2 | 97% | 5g |
¥1659.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M174660-250mg |
3-Methyloxetan-3-ol |
162816-08-2 | 97% | 250mg |
¥199.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M174660-50mg |
3-methyloxetan-3-ol |
162816-08-2 | 97% | 50mg |
¥158.00 | 2021-05-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M174660-25g |
3-methyloxetan-3-ol |
162816-08-2 | 97% | 25g |
¥10,820.00 | 2021-05-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M174660-10g |
3-Methyloxetan-3-ol |
162816-08-2 | 97% | 10g |
¥2999.90 | 2023-09-01 | |
| Chemenu | CM104020-5g |
3-methyloxetan-3-ol |
162816-08-2 | 95+% | 5g |
$328 | 2021-08-06 | |
| Chemenu | CM104020-10g |
3-methyloxetan-3-ol |
162816-08-2 | 95+% | 10g |
$570 | 2021-08-06 | |
| Chemenu | CM104020-25g |
3-methyloxetan-3-ol |
162816-08-2 | 95+% | 25g |
$1078 | 2021-08-06 | |
| Alichem | A449042028-5g |
3-Methyloxetan-3-ol |
162816-08-2 | 95% | 5g |
463.31 USD | 2021-06-11 |
3-Methyloxetan-3-ol Suppliers
3-Methyloxetan-3-ol Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 3-Methyloxetan-3-ol
Introduction to 3-Methyloxetan-3-ol (CAS No: 162816-08-2) and Its Emerging Applications in Chemical Biology
3-Methyloxetan-3-ol, identified by the Chemical Abstracts Service Number (CAS No) 162816-08-2, is a unique heterocyclic compound that has garnered significant attention in the field of chemical biology due to its intriguing structural properties and potential biological activities. This compound belongs to the oxetane class, a strained three-membered cyclic ether, which inherently makes it a versatile scaffold for drug discovery and material science applications. The presence of a methyl group at the 3-position introduces additional conformational flexibility, making 3-methyloxetan-3-ol a promising candidate for various synthetic modifications and functionalization strategies.
The oxetane ring is known for its high reactivity, which stems from the ring strain that facilitates nucleophilic opening under mild conditions. This characteristic has been exploited in medicinal chemistry to develop prodrugs and bioconjugates that enhance drug delivery and bioavailability. Recent studies have highlighted the utility of oxetane derivatives in designing small-molecule inhibitors targeting enzymes involved in critical biological pathways. Specifically, 3-methyloxetan-3-ol has been investigated for its potential to modulate enzymes such as kinases and proteases, which are implicated in diseases ranging from cancer to inflammatory disorders.
In the realm of drug discovery, the strained nature of the oxetane ring allows for efficient release of bioactive molecules upon enzymatic or chemical cleavage. This property has been leveraged to create novel prodrug formulations that improve pharmacokinetic profiles. For instance, research has demonstrated that derivatives of 3-methyloxetan-3-ol can be designed to release therapeutic agents in response to specific enzymatic triggers, thereby increasing targeted delivery and reducing systemic side effects. Such advancements align with the broader trend toward precision medicine, where tailored therapeutic approaches are developed based on individual patient profiles.
Moreover, 3-methyloxetan-3-ol has shown promise in materials science applications, particularly in the development of polymers with enhanced mechanical properties. The incorporation of oxetane units into polymer backbones can lead to materials with improved elasticity and biodegradability, making them suitable for biomedical applications such as scaffolds for tissue engineering. Recent patents have described methodologies for synthesizing copolymers containing 3-methyloxetan-3-ol units, which exhibit superior performance compared to conventional polymers in terms of biocompatibility and mechanical strength.
The synthesis of 3-methyloxetan-3-ol typically involves ring-closing metathesis (RCM) or other cycloaddition reactions that construct the oxetane core efficiently. Advances in catalytic systems have enabled scalable production of this compound, making it more accessible for industrial applications. Researchers have also explored green chemistry approaches to minimize waste and energy consumption during synthesis, aligning with sustainable manufacturing practices. These developments underscore the growing importance of 3-methyloxetan-3-ol as a building block in both academic research and industrial processes.
From a biological perspective, 3-methyloxetan-3-ol has been studied for its potential interactions with biological targets such as receptors and ion channels. Preliminary findings suggest that certain derivatives may exhibit inhibitory effects on pathogenic enzymes without significant toxicity, positioning them as candidates for further development into therapeutic agents. Additionally, the compound’s ability to form stable complexes with other molecules makes it valuable for designing diagnostic tools and imaging agents used in medical research.
The future prospects of 3-methyloxetan-3-ol are vast, with ongoing research exploring its role in emerging fields such as nanomedicine and artificial intelligence-driven drug design. Collaborative efforts between chemists, biologists, and computer scientists are expected to yield innovative applications that harness the unique properties of this compound. As computational methods advance, virtual screening techniques can be employed to identify novel derivatives of 3-methyloxetan-3-ol with enhanced biological activity, accelerating the pace of drug discovery.
In conclusion, 3-methyloxetan-3-ol (CAS No: 162816-08-2) represents a fascinating compound with diverse applications across chemical biology and materials science. Its structural features enable versatile modifications, while its reactivity facilitates innovative drug design strategies. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly significant role in addressing global challenges in healthcare and technology.
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